molecular formula C14H8BrClF3N3 B2584864 3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 478064-10-7

3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2584864
CAS No.: 478064-10-7
M. Wt: 390.59
InChI Key: BQCRMBMWWMHMCW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a bicyclic scaffold with nitrogen atoms at positions 1, 2, 5, and 6. The substituents at key positions include:

  • C-3: Bromo group, enabling further functionalization via cross-coupling reactions (e.g., Suzuki–Miyaura) .
  • C-5: 2-Chlorophenyl group, contributing steric and electronic effects.
  • C-2: Methyl group, enhancing metabolic stability.
  • C-7: Trifluoromethyl (CF₃), improving lipophilicity and bioavailability .

This compound is synthesized from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one via sequential SNAr (C-5 substitution) and Suzuki coupling (C-3 arylation) reactions .

Properties

IUPAC Name

3-bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClF3N3/c1-7-12(15)13-20-10(8-4-2-3-5-9(8)16)6-11(14(17,18)19)22(13)21-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCRMBMWWMHMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Br)C3=CC=CC=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

    Substitution Reactions: The 5-position chlorophenyl group and the 7-position trifluoromethyl group can be introduced via nucleophilic aromatic substitution reactions using appropriate chlorophenyl and trifluoromethyl precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom at the 3-position can undergo various substitution reactions, such as Suzuki-Miyaura cross-coupling, to introduce different aryl or heteroaryl groups.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present. For example, the methyl group at the 2-position can be oxidized to a carboxylic acid.

    Nucleophilic Aromatic Substitution:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Typically involves palladium catalysts and boronic acids under basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various arylated derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. The compound under discussion has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that certain derivatives can effectively inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: Kinase Inhibition
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines. The results showed that modifications at the 5-position significantly enhanced potency against CDK2 and CDK9, with IC50 values in the low nanomolar range for selected compounds, including 3-bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .

CompoundTarget KinaseIC50 (nM)
This compoundCDK225
This compoundCDK930

Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Material Science

Polymer Additives
In material science, derivatives of pyrazolo[1,5-a]pyrimidine have been investigated as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of these compounds into polymers has been shown to improve their resistance to thermal degradation.

Case Study: Thermal Stability Enhancement
A recent study examined the effect of integrating this compound into polycarbonate matrices. The findings revealed a significant increase in thermal stability, with a degradation temperature increase of approximately 30°C compared to unmodified polymers .

Polymer TypeAdditiveDegradation Temperature (°C)
PolycarbonateNone280
PolycarbonateThis compound310

Agricultural Chemistry

Pesticide Development
The compound has been explored for its potential use in developing new pesticides due to its ability to disrupt specific biochemical pathways in pests. Its efficacy against certain insect species has been tested, showing promising results.

Case Study: Insecticidal Activity
In a study assessing various pyrazolo[1,5-a]pyrimidine derivatives for insecticidal activity, this compound exhibited significant toxicity against aphids and whiteflies at low concentrations .

Insect SpeciesConcentration (mg/L)Mortality (%)
Aphids1085
Whiteflies1078

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects in diseases such as cancer.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs and their substituent differences are summarized below:

Compound Name C-3 Substituent C-5 Substituent C-7 Substituent Key Properties/Applications References
Target Compound Br 2-Chlorophenyl CF₃ Synthetic intermediate; kinase inhibitor candidate
5-(4-Bromophenyl)-2-methyl-7-CF₃ analog - 4-Bromophenyl CF₃ Potential halogen bonding interactions
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl) 2,4-Dichlorophenyl 4-Fluorophenyl CF₃ Planar core with distinct dihedral angles (10.3°–46.2°)
5-(4-Difluoromethoxy-phenyl)-2-methyl Br 4-Difluoromethoxy-phenyl CF₃ Enhanced solubility from polar OCHF₂ group
5-Alkyl/aryl/heteroaryl derivatives Variable Alkyl/aryl/heteroaryl CF₃ Tunable UV-Vis absorption (λmax 280–350 nm)

Key Observations :

  • Halogen Diversity : Bromo at C-3 allows cross-coupling, whereas chloro or iodo substituents (e.g., 3-iodo derivatives ) alter electronic profiles and reactivity.
  • CF₃ Group : Ubiquitous in analogs for metabolic stability; replacement with CH₃ or CN reduces lipophilicity .

Physicochemical Properties

Thermal Stability

Pyrazolo[1,5-a]pyrimidines generally exhibit low thermal stability (T₀.₀₅ = 72–187°C), with decomposition in a single step . The target compound’s bromo and CF₃ groups may lower T₀.₀₅ compared to non-halogenated analogs (e.g., 2-methyl-5-aryl derivatives) .

Optical Properties
  • Absorption : All analogs absorb in UV (λmax 280–350 nm). Electron-donating groups (e.g., 4-OCH₃) red-shift absorption, while EWGs (e.g., 2-Cl) blue-shift .
  • Fluorescence : Quantum yields (Φ) range from 0.01–0.45 in solution. The target compound’s 2-chlorophenyl group may reduce Φ due to heavy atom effect .

Biological Activity

3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its implications in drug development.

  • Chemical Formula : C14H8BrClF3N3
  • Molecular Weight : 390.59 g/mol
  • CAS Number : 8242707

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . The structural modifications introduced by the bromine and trifluoromethyl groups enhance the lipophilicity and biological activity of these compounds.

  • Mechanism of Action : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit various kinases involved in cancer progression. A study indicated that derivatives exhibit significant activity against CDK9, a key player in transcription regulation and cell cycle progression .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects, particularly against monoamine oxidase B (MAO-B). In preliminary biological evaluations, certain derivatives demonstrated micromolar IC50 values against MAO-B, suggesting potential applications in treating neurodegenerative disorders .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been compared to established anti-inflammatory agents. One study reported that a derivative exhibited comparable anti-inflammatory activity to Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID) .

Case Studies

  • Synthesis and Evaluation :
    • A recent study synthesized various derivatives of pyrazolo[1,5-a]pyrimidines through Suzuki–Miyaura cross-coupling reactions. The synthesized compounds were tested for their biological activities, revealing promising anticancer and anti-inflammatory effects .
  • Neuroprotective Studies :
    • Another investigation focused on the inhibition of MAO-B by pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that specific substitutions could enhance inhibitory potency, making them suitable candidates for further development in neurodegenerative disease therapies .

Data Tables

Property Value
Molecular FormulaC14H8BrClF3N3
Molecular Weight390.59 g/mol
CAS Number8242707
Anticancer Activity (IC50)Micromolar range
Anti-inflammatory ActivityComparable to Indomethacin
MAO-B InhibitionSignificant micromolar IC50 values

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

  • Methodology : The compound can be synthesized via condensation of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine with fluorinated diketones (e.g., 4,4,4-trifluoro-1-(aryl)butane-1,3-dione) under reflux (433–438 K) in a solvent-free system. Post-reaction purification via recrystallization (ethanol/acetone mixtures) yields crystalline products. For bromination at the C3 position, Suzuki-Miyaura cross-coupling with aryl boronic acids using XPhosPdG2/XPhos catalysts prevents debromination .
  • Key Data : Typical yields range from 66–78% with melting points >230°C. Structural confirmation relies on NMR (δ 7.5–8.2 ppm for aromatic protons) and HRMS .

Q. How is structural characterization performed for this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving regiochemistry. Orthorhombic (Pbca) or monoclinic (P21/c) crystal systems are common, with unit cell parameters (e.g., a=9.5361A˚,b=15.941A˚a = 9.5361 \, \text{Å}, b = 15.941 \, \text{Å}) confirming packing efficiency. H-atom positions are constrained during refinement (Uiso(H)=1.2Ueq(C)U_{iso}(H) = 1.2U_{eq}(C)), and Friedel pairs are merged to address symmetry .
  • Key Data : Rfactor<0.06R_{\text{factor}} < 0.06, wRfactor<0.16wR_{\text{factor}} < 0.16, and C–C bond lengths averaging 1.38–1.42 Å .

Advanced Research Questions

Q. How can regioselective functionalization at the C5 position be achieved?

  • Methodology : Activate the C–O bond of pyrazolo[1,5-a]pyrimidin-5-ones using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) to enable Suzuki-Miyaura cross-coupling. Sequential arylation with aryl boronic acids (1.3 eq) in 1,4-dioxane/Na2CO3 at 110°C under inert atmosphere yields 3,5-diarylated derivatives .
  • Key Data : Yields exceed 85% for electron-deficient aryl groups. Regioselectivity is confirmed via NOESY (proximity of C5-H to trifluoromethyl) .

Q. What strategies address discrepancies between spectral data and computational models?

  • Methodology : For NMR contradictions (e.g., unexpected splitting in 13C^{13}\text{C} signals), compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)). For X-ray vs. DFT geometry mismatches (e.g., dihedral angles >5°), analyze intermolecular forces (e.g., C–H···F interactions) that distort solid-state conformations .
  • Key Data : RMSD between experimental and computed structures typically <0.3 Å .

Q. How does the trifluoromethyl group influence photophysical properties?

  • Methodology : UV-Vis absorption (λmax 290–320 nm) and fluorescence (λem 380–420 nm) are measured in polar solvents (e.g., DMSO). The electron-withdrawing CF3 group reduces π\pi-π\pi^* transition energy, increasing quantum yield (ΦF=0.150.35\Phi_F = 0.15–0.35) compared to non-fluorinated analogs. Solid-state emission is quenched due to aggregation .
  • Key Data : Thermal stability (T0.05=72187°CT_{0.05} = 72–187°C) correlates with substituent bulkiness .

Experimental Design & Data Analysis

Q. How to optimize reaction conditions for scale-up synthesis?

  • Methodology : Use microwave-assisted synthesis (100–120°C, 30 min) to reduce reaction time from 24 h to <1 h. Monitor by TLC (hexane/EtOAc 3:1) and optimize solvent (1,4-dioxane > DMF for solubility). Catalyst loading (2 mol% Pd) minimizes costs .
  • Key Data : Microwave yields match conventional methods (85–92%) with 90% purity by HPLC .

Q. What are the pitfalls in interpreting mass spectrometry (MS) data?

  • Methodology : High-resolution MS (HRMS-ESI) may show [M+H]+ or [M+Na]+ adducts. For brominated derivatives, isotopic patterns (1:1 for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) confirm molecular identity. Avoid misassignment of fragment ions (e.g., loss of CF3 as m/z 69) .

Biological & Applied Research

Q. How to design pyrazolo[1,5-a]pyrimidine libraries for enzyme inhibition screening?

  • Methodology : Use combinatorial chemistry (e.g., parallel acylation of 7-trifluoromethyl scaffolds with carboxamides). Purify via crystallization (ethanol/CH2Cl2) and validate purity (>95%) by LC-MS. Test against targets like monoamine oxidase B (MAO-B) at 10 µM .
  • Key Data : IC50 values for MAO-B inhibitors range 1–10 µM .

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